molecular formula C8H10ClN B3059532 4-(3-Chloropropyl)pyridine CAS No. 5264-02-8

4-(3-Chloropropyl)pyridine

Cat. No. B3059532
CAS RN: 5264-02-8
M. Wt: 155.62 g/mol
InChI Key: AUGHIHYKUVKATF-UHFFFAOYSA-N
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Description

“4-(3-Chloropropyl)pyridine” is a chemical compound with the CAS Number: 5264-02-8 . It has a molecular weight of 155.63 and its IUPAC name is 4-(3-chloropropyl)pyridine .


Molecular Structure Analysis

The InChI code for “4-(3-Chloropropyl)pyridine” is 1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .

It has a melting point of 135-136 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The 4-(3-Chloropropyl)pyridine can be used as a building block in the synthesis of various piperidine derivatives .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . 4-(3-Chloropropyl)pyridine can be used in the synthesis of these potential drugs .

Biological Activity

Piperidines have been found to exhibit a wide range of biological activities . As a derivative of piperidine, 4-(3-Chloropropyl)pyridine may also exhibit similar biological activities .

Pharmacological Activity

Piperidines and their derivatives have been found to exhibit various pharmacological activities . 4-(3-Chloropropyl)pyridine, being a derivative of piperidine, can be used in the synthesis of compounds with potential pharmacological activities .

Synthesis of Tetrahydro Di-pyrazolopyridines

4-(3-Chloropropyl)pyridine can be used in the synthesis of tetrahydro di-pyrazolopyridines . These compounds have been found to exhibit various biological and pharmacological activities .

Material Science Applications

In material science, 4-(3-Chloropropyl)pyridine can be used in the synthesis of various materials due to its reactivity .

Safety and Hazards

“4-(3-Chloropropyl)pyridine” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyridine derivatives, including “4-(3-Chloropropyl)pyridine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of “4-(3-Chloropropyl)pyridine” and similar compounds.

properties

IUPAC Name

4-(3-chloropropyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGHIHYKUVKATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276838
Record name 4-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)pyridine

CAS RN

5264-02-8
Record name 4-(3-chloropropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(4-Pyridyl)-1-propanol (2.68 g, 19.3724 mmol) was dissolved in dichloromethane (100 ml), triphenylphosphine (5.6 g. 21.3096 mmol) was added, and then N-chlorosuccinimide (2.6 g, 19.3724 mmol) was gradually added while cooling on ice prior to stirring overnight. After distilling off the solvent under reduced pressure, the residue was dissolved in ethyl acetate and extracted with 1N hydrochloric acid. Upon neutralization with saturated bicarbonate water, the mixture was extracted with ethyl acetate, washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain the title compound (2,375 g, 15.2605 mmol, 78.77%) as a yellowish-brown oil. This was used without further purification for the following reaction.
Quantity
2.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Yield
78.77%

Synthesis routes and methods II

Procedure details

A solution of 3-pyridylpropanol (2-2) (ICN Biochemicals, 14.2 g, 0.1 mol) in THF (200 mL) was treated successively with triphenylphosphine (47.2 g, 0.18 mol) and carbontetrachloride (17.4 mL, 0.18 mol) and stirred for 24 h. The reaction was filtered and the solids washed with Et2O. The filtrate was concentrated to give a yellow solid which was triturated with Et2O. Chromatography (silica gel, 30% EtOAc/Hexanes) gave 2-3 as yellow oil.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
17.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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